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Abstract
1-Benzoylcyclohexanol, also widely known by its trade name Irgacure 184, is a highly efficient,

non-yellowing photoinitiator.[1] It is a pivotal component in UV-curable technologies, including

coatings, inks, adhesives, and materials for biomedical applications.[2][3] Its primary function is

to absorb ultraviolet (UV) energy and transform it into chemical energy by generating free

radicals, which in turn initiate polymerization reactions.[4] This technical guide provides a

comprehensive overview of the core physicochemical properties of 1-Benzoylcyclohexanol,

detailed experimental protocols for their determination, and a visualization of its mechanism of

action.

Physicochemical Properties
1-Benzoylcyclohexanol is a white crystalline powder under standard conditions.[5] Its

properties are critical for its application in various formulations, dictating its solubility, handling,

and efficiency as a photoinitiator.
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The key physicochemical properties of 1-Benzoylcyclohexanol (CAS 947-19-3) are

summarized in the table below for quick reference.

Property Value Unit Reference(s)

IUPAC Name
(1-Hydroxycyclohexyl)

(phenyl)methanone
-

Synonyms

1-

Benzoylcyclohexanol,

Irgacure 184

- [6]

CAS Number 947-19-3 -

Molecular Formula C₁₃H₁₆O₂ - [7]

Molecular Weight 204.26 g/mol [7]

Melting Point 47 - 50 °C [5]

Boiling Point 175 °C (at 15 mmHg) [5]

Density 1.17 g/cm³ [5]

Flash Point >150 °C [5]

Water Solubility
Slightly soluble (1108

mg/L at 25°C)
mg/L [6]

Organic Solvent

Solubility

Soluble in acetone,

methanol, toluene,

butyl acetate

- [6]

UV Absorption

Maximum (λmax)
244, 333 nm [5][8]

Spectral Properties
Spectroscopic analysis is essential for the identification and quality control of 1-

Benzoylcyclohexanol.

UV-Vis Spectroscopy
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The UV-Vis absorption spectrum is fundamental to its function as a photoinitiator. The

absorption bands must overlap with the emission spectrum of the UV source for efficient

initiation.[9] 1-Benzoylcyclohexanol exhibits a broad absorption spectrum, with key maxima at

approximately 244 nm and 333 nm.[5][8] This allows it to be activated by various UV sources,

including mercury vapor and LED lamps.[3]

Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzoylcyclohexanol displays characteristic peaks corresponding to its

functional groups. A typical spectrum would show:

O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹, characteristic

of the hydroxyl group, with the broadness indicating hydrogen bonding.

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ range from the cyclohexyl

ring.

C=O Stretch (Ketone): A very strong, sharp peak around 1650-1700 cm⁻¹, indicative of the

benzoyl carbonyl group.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Alcohol): A strong, sharp peak between 1050-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.2-

8.0 ppm) corresponding to the protons of the phenyl group. The protons on the cyclohexyl

ring would appear as a series of overlapping multiplets in the aliphatic region (approx. 1.2-

2.0 ppm). A singlet for the hydroxyl proton would also be present, though its chemical shift

can vary depending on the solvent and concentration.

¹³C NMR: The spectrum would display a peak for the carbonyl carbon around 200 ppm.

Aromatic carbons would resonate in the 125-140 ppm range. The carbon bearing the
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hydroxyl group would appear around 70-80 ppm, and the other cyclohexyl carbons would be

found further upfield.

Mechanism of Action: Photocleavage
1-Benzoylcyclohexanol is a Norrish Type I photoinitiator, meaning it undergoes unimolecular

bond cleavage upon irradiation to form free radicals.[3][8] This process is highly efficient, with a

reported quantum yield of radical formation approaching 1.0 under certain conditions.[8]

The process is as follows:

UV Absorption: The ketone group absorbs a UV photon, promoting the molecule to an

excited singlet state.[8]

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more

stable, lower-energy triplet state.[8]

α-Cleavage: From the triplet state, the molecule undergoes efficient homolytic cleavage of

the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[8]

Radical Formation: This cleavage event generates two distinct free radical species: a

benzoyl radical and a hydroxycyclohexyl radical.[8]

Polymerization Initiation: Both of these radical species are capable of initiating the

polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the

rapid formation of a cross-linked polymer network.[4]

Figure 1. Photocleavage mechanism of 1-Benzoylcyclohexanol.

Experimental Protocols
The following sections detail generalized but robust protocols for determining the key

physicochemical properties of 1-Benzoylcyclohexanol.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
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DSC measures the heat flow associated with thermal transitions, providing a highly accurate

melting point.[10]

Methodology:

Sample Preparation: Accurately weigh 2-10 mg of 1-Benzoylcyclohexanol into a Tzero

aluminum DSC pan.[10] Crimp the pan with a lid. Prepare an identical empty pan to serve as

a reference.

Instrument Setup: Place the sample and reference pans into the DSC autosampler. Purge

the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

Thermal Program: Equilibrate the sample at a temperature well below the expected melting

point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 2-10°C/min) to a

temperature well above the melting range (e.g., 80°C).[6]

Data Analysis: The melting point is determined from the resulting thermogram. It is typically

reported as the onset temperature of the endothermic melting peak. The area under the peak

corresponds to the heat of fusion.

Start
Weigh 2-10 mg
of sample into

DSC pan & seal

Load sample and
empty reference pan
into DSC instrument

Set thermal program:
- Equilibrate at 25°C

- Ramp at 5°C/min to 80°C

Run DSC analysis
under N2 purge

Analyze thermogram:
Determine onset
temperature of

endothermic peak

End: Report
Melting Point

Click to download full resolution via product page

Figure 2. Workflow for melting point determination by DSC.

Boiling Point Determination (Micro Method)
Due to the high boiling point, a micro-boiling point or vacuum distillation method is appropriate.

The Thiele tube method is a classic micro-technique.

Methodology:

Sample Preparation: Place a small amount (0.5-1 mL) of molten 1-Benzoylcyclohexanol into

a small test tube (e.g., a Durham tube).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://www.scielo.br/j/bjps/a/jGzf3xjMfFXyP54p6jysFSF/?format=pdf&lang=en
https://www.benchchem.com/product/b179516?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the

bottom of the tube is level with the thermometer bulb. Place a capillary tube (sealed at one

end) into the test tube with the open end down.

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g.,

mineral oil). Heat the side arm of the Thiele tube gently.

Observation: As the sample heats, a stream of bubbles will emerge from the capillary tube.

Continue heating until a rapid, continuous stream of bubbles is observed, then remove the

heat.

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid

is drawn back into the capillary tube.

Solubility Determination
A semi-quantitative method can be used to assess solubility in various solvents.

Methodology:

Solvent Selection: Choose a range of solvents (e.g., water, acetone, methanol, toluene).

Sample Preparation: To a series of small, capped vials, add a pre-weighed amount of 1-

Benzoylcyclohexanol (e.g., 25 mg).

Titration: Add a specific volume of the first solvent (e.g., 0.25 mL) to the vial. Cap the vial and

shake vigorously for 60 seconds. Observe if the solid has completely dissolved.

Incremental Addition: If the solid is not fully dissolved, continue adding the solvent in small,

measured increments (e.g., 0.25 mL), shaking after each addition, until the solid dissolves or

a maximum volume (e.g., 5 mL) is reached.

Data Reporting: Report the solubility as the mass of solute per volume of solvent (e.g.,

mg/mL). If the compound does not dissolve, it is reported as "insoluble" or "< X mg/mL".

Spectroscopic Analysis Protocols
UV-Vis Spectroscopy:
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Solution Preparation: Prepare a dilute solution of 1-Benzoylcyclohexanol in a UV-transparent

solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 0.01% w/v).[1][9]

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the

absorption spectrum over the desired range (e.g., 200-450 nm).

Analysis: Identify the wavelengths of maximum absorbance (λmax).

FTIR Spectroscopy:

Sample Preparation: As 1-Benzoylcyclohexanol is a solid, it can be prepared as a KBr pellet.

Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a

transparent disc. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with

the neat solid, requiring minimal sample preparation.

Background Scan: Perform a background scan of the empty sample compartment to account

for atmospheric CO₂ and H₂O.

Sample Scan: Place the sample in the IR beam path and collect the spectrum, typically in

the 4000-400 cm⁻¹ range.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-25 mg of 1-Benzoylcyclohexanol in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube. Ensure the sample

is fully dissolved and free of particulate matter.

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then tuned,

locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field

homogeneity.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

Analysis: Process the raw data (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H signals and identify the chemical shifts (ppm) and coupling

patterns for all peaks.

Conclusion
1-Benzoylcyclohexanol is a cornerstone photoinitiator in the field of UV-curable materials. Its

well-defined physicochemical properties, including its melting point, solubility, and strong UV

absorption, make it highly effective and versatile. A thorough understanding of these properties,

the protocols for their measurement, and the underlying photocleavage mechanism is essential

for researchers and professionals in formulating advanced materials for drug delivery systems,

coatings, and other high-performance applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 1-Benzoylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179516#physicochemical-properties-of-1-
benzoylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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